Cas no 7287-81-2 (1-(3-Methylphenyl)ethanol)

1-(3-Methylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a,3-dimethyl-

- 1-(3-methylphenyl)ethanol

- Α-3-DIMETHYLBENZYL ALCOHOL

- alpha-3-Dimethylbenzyl alcohol

- 1-(m-Tolyl)ethanol

- 1-(3-Methylphenyl)ethanol

-

- MDL: MFCD00046635

じっけんとくせい

- 密度みつど: 0.9974

- ふってん: 210.48°C (rough estimate)

- 屈折率: 1.5240

1-(3-Methylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80998-0.5g |

1-(3-methylphenyl)ethan-1-ol |

7287-81-2 | 95.0% | 0.5g |

$35.0 | 2025-03-21 | |

| Enamine | EN300-80998-5.0g |

1-(3-methylphenyl)ethan-1-ol |

7287-81-2 | 95.0% | 5.0g |

$92.0 | 2025-03-21 | |

| Oakwood | 033735-5g |

1-(3-Methylphenyl)ethanol |

7287-81-2 | 5g |

$150.00 | 2024-07-19 | ||

| TRC | M339463-50mg |

1-(3-Methylphenyl)ethanol |

7287-81-2 | 50mg |

$ 65.00 | 2022-06-03 | ||

| Enamine | EN300-80998-10.0g |

1-(3-methylphenyl)ethan-1-ol |

7287-81-2 | 95.0% | 10.0g |

$180.0 | 2025-03-21 | |

| abcr | AB264590-10 g |

1-(3-Methylphenyl)ethanol; 95% |

7287-81-2 | 10g |

€470.00 | 2022-03-25 | ||

| Enamine | EN300-80998-1.0g |

1-(3-methylphenyl)ethan-1-ol |

7287-81-2 | 95.0% | 1.0g |

$44.0 | 2025-03-21 | |

| abcr | AB264590-5 g |

1-(3-Methylphenyl)ethanol; 95% |

7287-81-2 | 5g |

€324.00 | 2022-03-25 | ||

| Enamine | EN300-80998-0.25g |

1-(3-methylphenyl)ethan-1-ol |

7287-81-2 | 95.0% | 0.25g |

$22.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DQ955-250mg |

1-(3-Methylphenyl)ethanol |

7287-81-2 | 97% | 250mg |

379CNY | 2021-05-07 |

1-(3-Methylphenyl)ethanol 関連文献

-

Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978

-

Daeun Kim,Byungjoon Kang,Soon Hyeok Hong Org. Chem. Front. 2016 3 475

-

Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706

-

Banothu Rammurthy,Peraka Swamy,Mameda Naresh,Kodumuri Srujana,Chevella Durgaiah,Gajula Krishna Sai,Nama Narender New J. Chem. 2017 41 3710

-

Katharina Neufeld,Jan Marienhagen,Ulrich Schwaneberg,J?rg Pietruszka Green Chem. 2013 15 2408

-

Dunming Zhu,Yan Yang,John D. Buynak,Ling Hua Org. Biomol. Chem. 2006 4 2690

-

Banothu Rammurthy,Peraka Swamy,Mameda Naresh,Kodumuri Srujana,Chevella Durgaiah,Gajula Krishna Sai,Nama Narender New J. Chem. 2017 41 3710

1-(3-Methylphenyl)ethanolに関する追加情報

Professional Introduction to 1-(3-Methylphenyl)ethanol (CAS No. 7287-81-2)

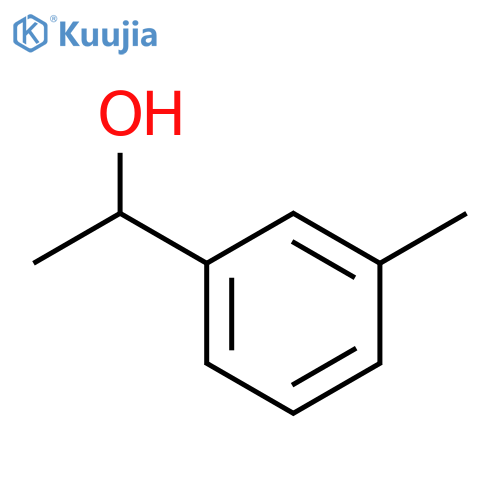

1-(3-Methylphenyl)ethanol, chemically identified by the CAS number 7287-81-2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a phenethyl alcohol structure, has garnered considerable attention due to its versatile applications and potential in drug development. The presence of a methyl group on the phenyl ring and the ethanol side chain contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 1-(3-Methylphenyl)ethanol consists of a benzene ring substituted with a methyl group at the 3-position and an ethanol functional group attached to the 1-position. This specific arrangement imparts distinct reactivity and interaction capabilities, which are exploited in medicinal chemistry for designing novel therapeutic agents. The compound's ability to participate in various organic transformations, such as esterification, etherification, and oxidation reactions, makes it a cornerstone in synthetic protocols.

In recent years, 1-(3-Methylphenyl)ethanol has been extensively studied for its role in the development of pharmacophores targeting neurological and cardiovascular diseases. Researchers have leveraged its structural framework to create derivatives with enhanced pharmacological profiles. For instance, modifications at the phenethyl alcohol moiety have led to the discovery of compounds with potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's interaction with biological targets like enzymes and receptors has been meticulously investigated, revealing promising avenues for therapeutic intervention.

The synthesis of 1-(3-Methylphenyl)ethanol typically involves Friedel-Crafts alkylation followed by reduction or direct hydroxylation steps. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic biotransformation, have been employed to optimize yield and purity. These methods align with contemporary green chemistry principles, emphasizing sustainability and minimal environmental impact. The compound's synthesis has been refined to ensure scalability for industrial applications, where it serves as a key precursor in manufacturing high-value pharmaceuticals.

One of the most compelling aspects of 1-(3-Methylphenyl)ethanol is its role in designing selective modulators of central nervous system (CNS) receptors. Studies have demonstrated that derivatives of this compound exhibit potent activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders. By fine-tuning the substitution pattern on the phenyl ring, researchers have developed molecules that exhibit high selectivity for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), thereby minimizing side effects associated with non-selective agents.

Moreover, 1-(3-Methylphenyl)ethanol has found utility in developing novel cardiovascular therapeutics. Its structural features allow it to interact with targets involved in lipid metabolism and blood pressure regulation. Preclinical studies have indicated that certain derivatives can modulate cholesterol levels and enhance endothelial function, offering potential benefits in managing hyperlipidemia and hypertension. These findings underscore the compound's significance as a scaffold for drug discovery in cardiovascular medicine.

The pharmacokinetic properties of 1-(3-Methylphenyl)ethanol derivatives have also been thoroughly examined. Researchers have focused on optimizing bioavailability and metabolic stability through structural modifications. Techniques such as computer-aided molecular design (CAMD) and high-throughput screening (HTS) have been employed to identify lead compounds with favorable pharmacokinetic profiles. These efforts are critical for translating laboratory discoveries into viable clinical candidates.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(3-Methylphenyl)ethanol's interactions with biological systems. Molecular docking simulations and quantum mechanical calculations have provided insights into binding affinities and mechanistic pathways. These computational tools complement experimental approaches, enabling rapid screening of large chemical libraries for hits with promising therapeutic potential.

The regulatory landscape for compounds like 1-(3-Methylphenyl)ethanol is stringent but well-defined, ensuring that all pharmaceutical applications meet rigorous safety and efficacy standards. Manufacturers must adhere to guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with these regulations is essential for ensuring patient safety and fostering public trust in new drug developments.

In conclusion, 1-(3-Methylphenyl)ethanol (CAS No. 7287-81-2) represents a vital component in modern pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in neurological and cardiovascular diseases. Ongoing research continues to uncover new possibilities for leveraging this compound as a scaffold for innovative drug design. As synthetic methodologies evolve and computational tools become more sophisticated, the potential applications of 1-(3-Methylphenyl)ethanol are expected to expand further.

7287-81-2 (1-(3-Methylphenyl)ethanol) 関連製品

- 536-50-5(1-(4-methylphenyl)ethan-1-ol)

- 1517-69-7((R)-1-Phenethyl Alcohol)

- 91-01-0(Benzhydrol)

- 1445-91-6((1S)-1-phenylethan-1-ol)

- 1517-63-1(4-Methyl-α-phenylbenzenemethanol)

- 885-77-8(4,4'-Dimethylbenzhydrol)

- 13323-81-4(1-Phenylethanol)

- 7228-47-9(1-(Naphthalen-2-yl)ethanol)

- 93-56-1(rac Styrene Glycol)

- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)